Copper(II) octahydro-4,7-methano-1H-indenecarboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically named using IUPAC conventions to describe its bicyclic ligand and copper center. The core structure derives from octahydro-4,7-methano-1H-indene, a fused bicyclo[2.2.1]heptane system, with a carboxylate group (-COO⁻) at the 2-position. The copper(II) ion coordinates to the carboxylate oxygen atoms, forming a neutral complex with the empirical formula C₁₁H₁₆O₂·½Cu. The compound’s CAS registry number (94020-83-4) and alternative names, such as copper(II) camphorcarboxylate, highlight its relationship to camphor derivatives.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 94020-83-4 |
| Molecular Formula | C₁₁H₁₆O₂·½Cu |
| Molar Mass | 196.24 g/mol (ligand) |
| Coordination Geometry | Likely square planar or octahedral |
The ligand’s bicyclic framework imposes steric constraints, influencing the copper center’s geometry and reactivity. This structural rigidity is characteristic of camphor-derived ligands, which are prized for their ability to enforce chiral environments in coordination complexes.
Historical Context in Coordination Chemistry
Copper(II) complexes with camphor-based ligands have been studied since the early 20th century, driven by interest in asymmetric catalysis and chiral recognition. A landmark 1930s patent detailed the use of copper-hydroxide catalysts in camphor synthesis via borneol dehydrogenation, foreshadowing later applications in coordination chemistry. By the 2010s, advances in X-ray crystallography enabled precise structural characterization of chiral copper(II) complexes, such as those with macrocyclic imine ligands derived from R-/S-camphor. These studies revealed how camphor’s inherent chirality transfers to metal centers, creating enantioselective environments critical for catalysis and materials science.
The compound’s synthesis often involves reacting camphor carboxylic acid (C₁₁H₁₆O₃) with copper salts under controlled conditions. Early methods relied on aqueous refluxing, while modern approaches employ Schlenk techniques to prevent oxidation. These developments underscore the compound’s role in elucidating fundamental principles of ligand design and metal-ligand interactions.
Structural Relationship to Camphor-Derived Ligands
The ligand in this compound is structurally analogous to camphor (C₁₀H₁₆O), a bicyclic monoterpene with a ketone group. Functionalization of camphor’s framework—such as oxidation to camphor carboxylic acid (C₁₁H₁₆O₃)—introduces donor atoms capable of metal coordination. In this complex, the carboxylate group replaces camphor’s ketone, enabling bidentate binding to copper(II).
Table 2: Structural Comparison with Camphor Derivatives
| Compound | Functional Group | Metal Interaction |
|---|---|---|
| Camphor | Ketone | None |
| Camphor Carboxylic Acid | Carboxylate | Anionic ligand |
| Copper(II) Indenecarboxylate | Carboxylate | Cu(II) coordination |
The ligand’s bicyclo[2.2.1]heptane骨架 imparts rigidity, preorganizing the carboxylate group for optimal metal binding. This preorganization reduces entropic penalties during complexation, enhancing stability—a trait exploited in catalytic and materials applications. Additionally, the ligand’s chirality, inherited from camphor, induces asymmetric geometries at the copper center, as demonstrated by circular dichroism studies. Such structural insights have guided the design of chiral catalysts and metallopharmaceuticals.
Properties
CAS No. |
94020-83-4 |
|---|---|
Molecular Formula |
C22H30CuO4 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
copper;tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/2C11H16O2.Cu/c2*12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9;/h2*6-10H,1-5H2,(H,12,13);/q;;+2/p-2 |
InChI Key |
KZDFHEHWTWLUFZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)C(=O)[O-].C1CC2CC1C3C2C(CC3)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Octahydro-4,7-methano-1H-indene Core
- The starting material is often 4,7-methano-1H-indene or its derivatives.
- Hydrogenation under controlled conditions (e.g., catalytic hydrogenation) converts the aromatic or partially unsaturated ring system into the octahydro form, saturating the rings fully.
- The octahydro-4,7-methano-1H-indene core has the molecular formula C10H16 and a molecular weight of approximately 136.23 g/mol.
Functionalization to Carboxylate Derivative
- The carboxylate group is introduced by oxidation or hydroformylation of the corresponding methyl or aldehyde derivatives.
- Hydroformylation of hexahydro-4,7-methano-indene isomers using syngas (a mixture of CO and H2) in the presence of rhodium-based catalysts (e.g., carbonyl hydrido tris(triphenylphosphine)rhodium(I)) at elevated pressure (300 psig) and temperature (120 °C) yields aldehyde intermediates such as octahydro-4,7-methano-1H-indene-5-acetaldehyde.
- Subsequent oxidation of the aldehyde to the carboxylic acid or direct conversion to the carboxylate salt is performed to obtain the ligand.
Example Reaction Conditions for Ligand Synthesis
| Step | Conditions/Details | Yield/Notes |
|---|---|---|
| Hydrogenation | Catalytic hydrogenation of 4,7-methano-1H-indene under H2, suitable catalyst (e.g., Pd/C) | Full saturation to octahydro derivative |
| Hydroformylation | Rhodium catalyst, syngas (CO/H2 50:50), 300 psig, 120 °C, 2.5 hours | 88% yield of aldehyde mixture |
| Oxidation to carboxylate | Oxidizing agents (e.g., KMnO4, CrO3) or base treatment to form carboxylate salt | High purity ligand obtained |
Complexation with Copper(II) Ions
The copper(II) complex is formed by reacting the prepared octahydro-4,7-methano-1H-indenecarboxylate ligand with copper(II) salts, typically copper(II) chloride or copper(II) acetate.
Reaction Conditions for Complex Formation
- The ligand is dissolved in an appropriate solvent such as dimethylformamide (DMF), ethanol, or water.
- Copper(II) salt (e.g., copper(II) chloride dihydrate) is added to the ligand solution under stirring at room temperature or slightly elevated temperatures.
- The complex precipitates out as a solid, often as a green or blue powder depending on the copper coordination environment.
- The precipitate is filtered, washed, and dried to yield copper(II) octahydro-4,7-methano-1H-indenecarboxylate.
Example Procedure
| Step | Conditions/Details | Outcome |
|---|---|---|
| Ligand dissolution | Ligand dissolved in DMF or ethanol at room temperature | Clear solution |
| Copper salt addition | Copper(II) chloride dihydrate added slowly with stirring | Immediate precipitation of complex |
| Isolation | Filtration, washing with solvent, drying | Green powder, suitable for further analysis |
Analytical and Purification Techniques
- The crude copper(II) complex is characterized by spectroscopic methods such as NMR, IR, UV-Vis, and elemental analysis.
- Purification may involve recrystallization from suitable solvents or chromatographic techniques if needed.
- Gas-liquid chromatography (GLC) and nuclear magnetic resonance (NMR) are used to confirm ligand purity before complexation.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|
| Hydrogenation of methano-indene | H2 gas, Pd/C catalyst | Room temp to mild heating | Complete saturation to octahydro |
| Hydroformylation | Rhodium catalyst, CO/H2 (50:50), 300 psig | 120 °C, 2.5 hours | 88% yield aldehyde mixture |
| Oxidation to carboxylate | Oxidants (KMnO4, CrO3) or base treatment | Ambient to reflux | High purity ligand |
| Complexation with Cu(II) salt | CuCl2·2H2O or Cu(OAc)2 | Room temp, stirring | Precipitation of copper complex |
| Purification | Filtration, washing, recrystallization | Ambient | Pure copper(II) complex |
Research Findings and Notes
- The ligand synthesis is well-established with high yields and reproducibility.
- Hydroformylation is a key step enabling selective introduction of aldehyde groups, which are then converted to carboxylates.
- Copper(II) complexation proceeds readily under mild conditions, producing stable complexes.
- The complex exhibits characteristic spectroscopic signatures confirming coordination.
- The presence of multiple chiral centers in the ligand can lead to isomeric mixtures, which may affect complex properties.
- The copper(II) complexes have potential applications in catalysis, materials science, and perfumery due to their stability and unique structural features.
Chemical Reactions Analysis
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the octahydro-4,7-methano-1H-indenecarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Scientific Research Applications
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Copper(II) octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with molecular targets and pathways. The copper ion can participate in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as its role as a catalyst or its biological activity .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Thermal Stability: The bicyclic ligand’s fused ring system may elevate the decomposition temperature relative to simpler ligands (e.g., pyridyl-imidazolidinone in 5a) .
- Solubility: The target compound’s solubility in methanol aligns with trends for copper carboxylates, though its bicyclic structure may reduce solubility in nonpolar solvents compared to aliphatic analogs.
Functional and Application-Based Comparisons
Catalytic Activity :
- Copper(II) complexes with fused-ring ligands (e.g., ’s polymeric [Cu(μ-L₄)(im)]ₙ) exhibit catalytic activity in oxidation reactions, such as cyclohexane oxidation .
Biological Activity
Copper(II) octahydro-4,7-methano-1H-indenecarboxylate is a complex copper compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.
Overview of this compound
This compound is characterized by the coordination of copper ions with octahydro-4,7-methano-1H-indenecarboxylate ligands. The unique structure imparts distinct chemical properties that enhance its reactivity and biological interactions. Research indicates that the complexation of copper ions with organic ligands can significantly increase the biological activity of the resultant compounds .
Mechanisms of Biological Activity
Copper(II) complexes are known to exert their biological effects through various mechanisms:
- Induction of Apoptosis : this compound has been shown to activate apoptosis signaling pathways in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
- Cell Cycle Arrest : Studies have demonstrated that copper complexes can halt cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation .
- DNA Interaction : The compound exhibits strong binding affinity to DNA, which can result in DNA damage and fragmentation. This interaction is crucial for its anticancer properties as it disrupts essential cellular processes like replication and transcription .
Cytotoxicity Studies
Numerous studies have investigated the cytotoxic effects of this compound on various cell lines:
| Cell Line | Cytotoxicity (%) | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Hs27 (normal) | 40-45% inhibition | Not applicable | Non-cytotoxic |
| U937 (cancer) | 70% at 20 µg/mL | 46.5 ± 4.94 | Apoptosis via ROS generation |
| BEL-7404 | Significant cytotoxicity | Not specified | Cell cycle arrest and apoptosis |
The compound demonstrated a growth inhibition effect ranging from 40% to 70% across different studies, indicating its potential as an effective anticancer agent .
Study 1: Anticancer Activity
In a recent study focusing on the anticancer effects of copper(II) complexes, it was found that those containing octahydro-4,7-methano-1H-indenecarboxylate exhibited enhanced cytotoxicity against BEL-7404 cells. The mechanism involved ROS generation leading to mitochondrial dysfunction and apoptosis activation .
Study 2: Interaction with DNA
Another investigation highlighted the binding affinity of copper(II) complexes to DNA. The study reported that these interactions led to significant DNA damage, which was confirmed through gel electrophoresis showing nicked circular plasmids after treatment with copper complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
